molecular formula C23H28N4S B12002045 5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12002045
M. Wt: 392.6 g/mol
InChI Key: PEMLYUKDSUYUQI-BUVRLJJBSA-N
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Description

5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the tert-Butylphenyl Groups: The tert-butylphenyl groups can be introduced through nucleophilic substitution reactions using tert-butylphenyl halides.

    Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a reaction with hydrogen sulfide or a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the tert-butylphenyl groups or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, sulfides

    Substitution Products: Modified triazole derivatives with different substituents

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.

Biology

Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

Industry

The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include fungal enzymes, bacterial proteins, or cancer cell receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

The unique structure of 5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, particularly the presence of the tert-butylphenyl groups and the hydrosulfide moiety, may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C23H28N4S

Molecular Weight

392.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(4-tert-butylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H28N4S/c1-22(2,3)18-11-7-16(8-12-18)15-24-27-20(25-26-21(27)28)17-9-13-19(14-10-17)23(4,5)6/h7-15H,1-6H3,(H,26,28)/b24-15+

InChI Key

PEMLYUKDSUYUQI-BUVRLJJBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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